molecular formula C7H12F3NO B3227272 [4-(Trifluoromethyl)-4-piperidyl]methanol CAS No. 1260809-72-0

[4-(Trifluoromethyl)-4-piperidyl]methanol

Cat. No. B3227272
CAS RN: 1260809-72-0
M. Wt: 183.17
InChI Key: PPNUUANHKROZNO-UHFFFAOYSA-N
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Description

“[4-(Trifluoromethyl)-4-piperidyl]methanol” is a chemical compound with the molecular formula C8H14F3NO . It is a derivative of piperidine, a heterocyclic organic compound . The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group attached to the 4-position of the ring . The methanol group is also attached to the 4-position of the piperidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds containing a trifluoromethyl group are known to undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions, where the trifluoromethyl group acts as a leaving group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 197.2 . The compound should be stored at a temperature between 0-8°C .

Mechanism of Action

The mechanism of action of “[4-(Trifluoromethyl)-4-piperidyl]methanol” is not clear as it depends on its application. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

“[4-(Trifluoromethyl)-4-piperidyl]methanol” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using personal protective equipment .

Future Directions

The future directions of “[4-(Trifluoromethyl)-4-piperidyl]methanol” could involve its use in the synthesis of more complex organic compounds. For instance, it could be used as a building block in the synthesis of pharmaceuticals or agrochemicals . Additionally, its trifluoromethyl group could be useful in the development of new materials with unique properties .

properties

IUPAC Name

[4-(trifluoromethyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(5-12)1-3-11-4-2-6/h11-12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNUUANHKROZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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